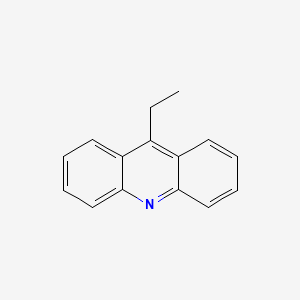
9-Ethylacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethylacridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine and its derivatives have been extensively studied due to their wide range of applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Ethylacridine typically involves the Ullmann condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride. The resulting 9-chloroacridine is then subjected to further reactions to introduce the ethyl group at the 9-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Ethylacridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with active methylene compounds in the presence of aqueous sodium hydroxide to form 1,1-disubstituted 3-(9-acridanylidene)propenes . Additionally, it can form adducts with dimethylketen, resulting in both open-chain and cyclic products .
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is often employed for reduction reactions.
Major Products:
Applications De Recherche Scientifique
9-Ethylacridine and its derivatives have been actively researched for their potential therapeutic applications. They exhibit significant biological activities, including anticancer, antimicrobial, and antiviral properties . The compound’s ability to intercalate into DNA makes it a valuable tool in cancer research, as it can inhibit the proliferation of cancer cells by interfering with DNA replication and transcription .
In addition to its use in medicine, this compound is also employed in material sciences and photophysics. Its unique photochemical properties make it suitable for use in fluorescent materials and organoelectronics .
Mécanisme D'action
The primary mechanism of action of 9-Ethylacridine involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with biological processes involving DNA . This intercalation can inhibit the activity of enzymes such as topoisomerases and telomerases, which are essential for DNA replication and cell division .
Comparaison Avec Des Composés Similaires
- 9-Phenylacridine
- 9-Methylacridine
- 9-Chloroacridine
Comparison: While all these compounds share the acridine core structure, 9-Ethylacridine is unique due to the presence of the ethyl group at the 9-position. This modification can influence the compound’s chemical reactivity and biological activity. For instance, this compound may exhibit different binding affinities to DNA and other molecular targets compared to its analogs .
Propriétés
Numéro CAS |
5176-40-9 |
|---|---|
Formule moléculaire |
C15H13N |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
9-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-12-7-3-5-9-14(12)16-15-10-6-4-8-13(11)15/h3-10H,2H2,1H3 |
Clé InChI |
CVPHOGZTLPMGBU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



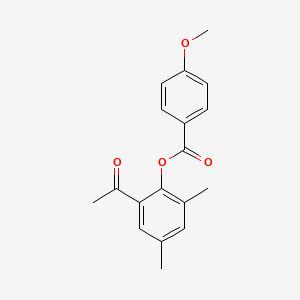
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
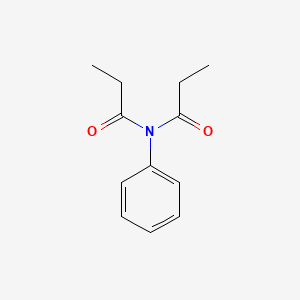
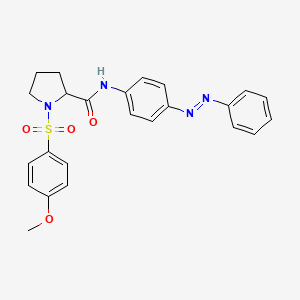

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)
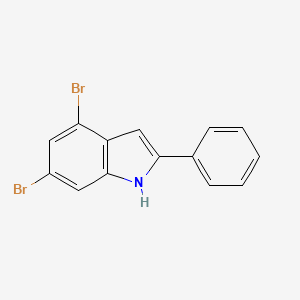
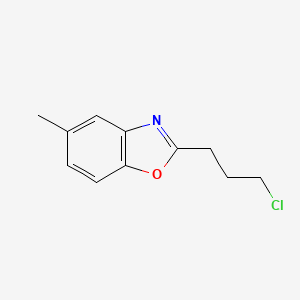
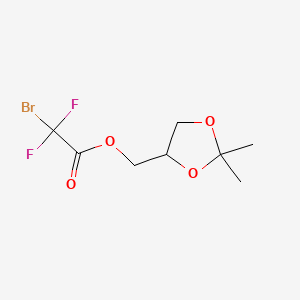
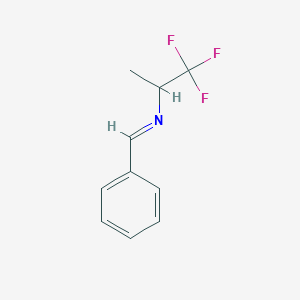
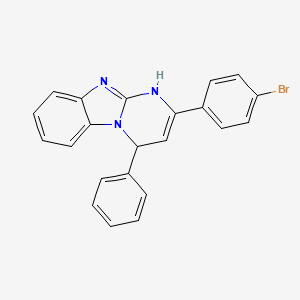
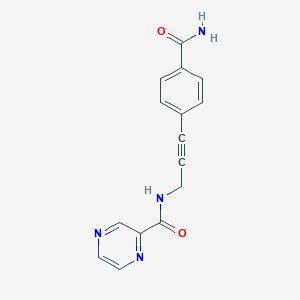
![Methyl [2-(dimethylamino)ethoxy]acetate](/img/structure/B14139480.png)
